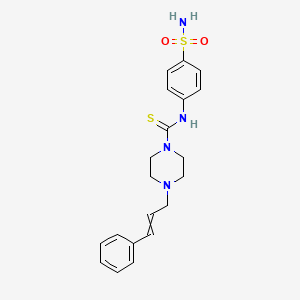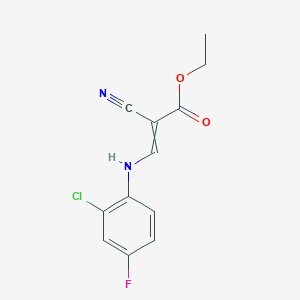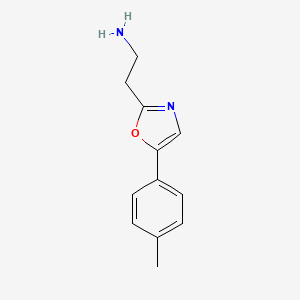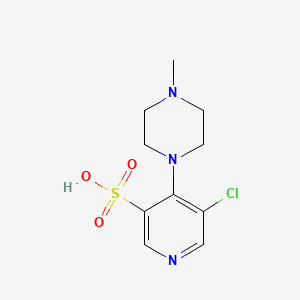
Dansyl ethylenediaMine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dansyl ethylenediaMine hydrochloride is a fluorescent compound widely used in biochemical and analytical applications. It is derived from dansyl chloride, a reagent known for its ability to form stable fluorescent derivatives with primary and secondary amines. This compound is particularly valuable in the study of amino acids, peptides, and proteins due to its strong fluorescence properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl ethylenediaMine hydrochloride typically involves the reaction of dansyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under basic conditions provided by sodium bicarbonate or another suitable base. The reaction mixture is stirred at room temperature for a specified period, usually around 1-2 hours, to ensure complete reaction. The product is then purified by recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to handle the increased volume of product.
化学反应分析
Types of Reactions
Dansyl ethylenediaMine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various dansylated amine derivatives, which are useful in different analytical applications.
科学研究应用
Dansyl ethylenediaMine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent tag for the detection and quantification of amino acids and peptides in complex mixtures.
Biology: The compound is employed in the study of protein-protein interactions and enzyme activities, where it serves as a fluorescent probe.
Medicine: In medical research, it is used to label biomolecules for imaging and diagnostic purposes.
Industry: this compound is used in the quality control of pharmaceuticals and food products, where it helps in the detection of specific compounds.
作用机制
The mechanism by which Dansyl ethylenediaMine hydrochloride exerts its effects is primarily based on its fluorescence properties. When exposed to ultraviolet light, the dansyl group emits strong fluorescence, which can be detected and measured using fluorescence spectroscopy. This property makes it an excellent probe for studying molecular interactions and dynamics. The molecular targets and pathways involved depend on the specific application, such as binding to amino acids or proteins in biochemical assays.
相似化合物的比较
Similar Compounds
Dansyl chloride: The parent compound used to synthesize Dansyl ethylenediaMine hydrochloride.
Dansyl hydrazine: Another derivative used for labeling aldehydes and ketones.
Dansyl cadaverine: Used in the study of polyamines and their interactions.
Uniqueness
This compound is unique due to its specific reactivity with primary and secondary amines, making it particularly useful for labeling amino acids, peptides, and proteins. Its strong fluorescence and stability under various conditions further enhance its utility in a wide range of applications.
属性
分子式 |
C14H20ClN3O2S |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C14H19N3O2S.ClH/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15;/h3-8,16H,9-10,15H2,1-2H3;1H |
InChI 键 |
ORJJAVMUXOJZCC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B11819386.png)

![ethyl 2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B11819399.png)

![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1R,2S)-](/img/structure/B11819402.png)
![[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopentyl] formate](/img/structure/B11819408.png)




